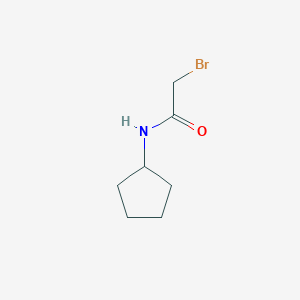

2-bromo-N-cyclopentylacetamide

Description

BenchChem offers high-quality 2-bromo-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVESMOYKDNWRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442079 | |

| Record name | 2-bromo-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883521-80-0 | |

| Record name | 2-Bromo-N-cyclopentylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883521-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-bromo-N-cyclopentylacetamide for Advanced Research Applications

Abstract: This guide provides an in-depth technical overview of 2-bromo-N-cyclopentylacetamide, a key intermediate in synthetic organic and medicinal chemistry. We will cover its core chemical identifiers, physicochemical properties, a detailed and rationalized synthesis protocol, and its established applications for researchers, scientists, and drug development professionals. This document is structured to deliver not only procedural steps but also the underlying scientific principles to empower effective and safe utilization of this versatile reagent.

Compound Identification and Core Properties

2-bromo-N-cyclopentylacetamide is an α-haloacetamide, a class of compounds recognized for their utility as alkylating agents and synthetic building blocks. The presence of a bromine atom alpha to the carbonyl group renders the methylene carbon electrophilic and susceptible to nucleophilic substitution, while the cyclopentyl group provides lipophilicity and specific steric bulk.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 883521-80-0 .[1][2][3][4]

Chemical Structure

The molecular structure of 2-bromo-N-cyclopentylacetamide consists of a central acetamide functional group, with a bromine atom on the alpha-carbon and a cyclopentyl ring attached to the amide nitrogen.

Caption: Chemical structure of 2-bromo-N-cyclopentylacetamide.

Physicochemical Data

A summary of the key identifiers and properties of 2-bromo-N-cyclopentylacetamide is provided below. While some physical data like melting and boiling points are not consistently reported in public databases, the following information is well-established.[1][2][3]

| Property | Value | Source |

| CAS Number | 883521-80-0 | [1][2][4] |

| Molecular Formula | C₇H₁₂BrNO | [1][2][3] |

| Molecular Weight | 206.08 g/mol | [1][2][3] |

| IUPAC Name | 2-bromo-N-cyclopentylacetamide | |

| SMILES | O=C(NC1CCCC1)CBr | [3] |

| MDL Number | MFCD06800047 | [3] |

Synthesis Protocol: Acylation of Cyclopentylamine

The most direct and common laboratory-scale synthesis of 2-bromo-N-cyclopentylacetamide involves the acylation of cyclopentylamine with bromoacetyl bromide. This is a classic nucleophilic acyl substitution reaction.

Rationale and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine (cyclopentylamine) on the highly electrophilic carbonyl carbon of the acyl bromide (bromoacetyl bromide). Bromoacetyl bromide is chosen as the acylating agent due to its high reactivity, which ensures a rapid and high-yielding reaction. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-bromo-N-cyclopentylacetamide.

Detailed Step-by-Step Methodology

Materials:

-

Cyclopentylamine (1.0 eq)[2]

-

Bromoacetyl bromide (1.05 eq)[2]

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentylamine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Acylation: Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield 2-bromo-N-cyclopentylacetamide as the final product.

Applications in Research and Development

2-bromo-N-cyclopentylacetamide is primarily used as a synthetic intermediate. Its bifunctional nature—containing both an amide and an alkyl halide—makes it a valuable tool for introducing the N-cyclopentylacetamido moiety into larger molecules.

-

Alkylation of Nucleophiles: The compound is an effective alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is foundational in building more complex molecular scaffolds.

-

Precursor in Medicinal Chemistry: N-phenylacetamide derivatives, a class to which this compound belongs, are recognized for their pharmacological potential.[6] Analogous structures are explored for various biological activities, and 2-bromo-N-cyclopentylacetamide serves as a key starting material for synthesizing libraries of novel compounds for screening. For instance, similar 2-bromo-N-aryl acetamides are reacted with various amines to produce derivatives with potential antibacterial activities.[6]

Safety and Handling

As an α-bromo amide, 2-bromo-N-cyclopentylacetamide is expected to be a corrosive, toxic, and lachrymatory compound. While specific data for this exact molecule is limited, information from analogous compounds like 2-bromoacetamide provides a strong basis for handling procedures.[7][8]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a flame-resistant lab coat.[9]

-

Exposure Controls: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][10] Ensure adequate ventilation.[9]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Store locked up.[10]

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and after consulting the specific Safety Data Sheet (SDS) for the compound.

References

-

Chemsrc. (2025). 2-Bromo-N-cyclopentylacetamide. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). (2-Bromoethyl)cyclopentane. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyclopentylacetamide. Retrieved February 2, 2026, from [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromoacetamide. Retrieved February 2, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]

- 3. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]

- 4. 2-bromo-n-cyclopentylacetamide,(CAS# 883521-80-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. irejournals.com [irejournals.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

2-bromo-N-cyclopentylacetamide molecular weight

An In-Depth Technical Guide to 2-bromo-N-cyclopentylacetamide: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-bromo-N-cyclopentylacetamide is a halogenated amide that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of two key reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom alpha to both the carbonyl and the bromine atom. This dual reactivity makes it a valuable intermediate for the introduction of the N-cyclopentylacetamido moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties of 2-bromo-N-cyclopentylacetamide

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key molecular and physical properties of 2-bromo-N-cyclopentylacetamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO | [1][2][3] |

| Molecular Weight | 206.08 g/mol | [1][2][3] |

| CAS Number | 883521-80-0 | [1][2][3] |

| Exact Mass | 205.01000 u | [1] |

| LogP | 1.831 | [1] |

| SMILES | O=C(CBr)NC1CCCC1 | [1] |

| InChIKey | KVESMOYKDNWRSD-UHFFFAOYSA-N | [1] |

Synthesis of 2-bromo-N-cyclopentylacetamide

The synthesis of 2-bromo-N-cyclopentylacetamide is most commonly achieved through the nucleophilic acyl substitution of an activated bromoacetic acid derivative with cyclopentylamine. A prevalent and efficient method involves the use of bromoacetyl bromide as the acylating agent.[1] This reaction is typically performed in the presence of a base to neutralize the hydrogen bromide byproduct generated during the reaction.

Experimental Protocol: Synthesis via Acylation

This protocol outlines a standard laboratory procedure for the synthesis of 2-bromo-N-cyclopentylacetamide.

Materials:

-

Cyclopentylamine

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 2-bromo-N-cyclopentylacetamide can be further purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of 2-bromo-N-cyclopentylacetamide.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to act as versatile intermediates and for their potential to modulate the pharmacological properties of a molecule. 2-bromo-N-cyclopentylacetamide is a valuable precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

The primary utility of 2-bromo-N-cyclopentylacetamide in drug discovery lies in its role as an alkylating agent. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and carbanions. This enables the facile introduction of the N-cyclopentylacetamido pharmacophore into a lead compound, which can influence its binding affinity, selectivity, and pharmacokinetic profile.

For instance, derivatives of N-phenylacetamide have demonstrated a broad spectrum of biological activities, including antibacterial properties.[4] The synthesis of novel 2-amino-N-aryl acetamide derivatives from their 2-bromo precursors has been reported, with some compounds showing significant antibacterial effects.[4] This highlights the potential of 2-bromo-N-cyclopentylacetamide as a starting material for the development of new anti-infective agents.

Role as a Molecular Building Block

The following diagram illustrates the conceptual role of 2-bromo-N-cyclopentylacetamide as a versatile building block in the synthesis of more complex, potentially bioactive molecules.

Caption: The role of 2-bromo-N-cyclopentylacetamide as a key intermediate.

Safety and Handling

Potential Hazards:

-

Acute Toxicity: Likely harmful if swallowed.[6]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[6]

-

Eye Damage/Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of exposure, seek immediate medical attention.

Conclusion

2-bromo-N-cyclopentylacetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the carbon-bromine bond make it an attractive building block for the creation of diverse molecular libraries. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective application in the development of novel therapeutic agents.

References

-

2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc. (n.d.). Retrieved February 2, 2026, from [Link]

-

2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

2-bromo-N-methylpentanamide | C6H12BrNO | CID 14870202 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

2-bromo-N-propylacetamide | C5H10BrNO | CID 220796 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

(2-Bromoethyl)cyclopentane | C7H13Br | CID 12711948 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (2020). Retrieved February 2, 2026, from [Link]

-

2-Bromo-2-cyclopentylacetic acid | C7H11BrO2 | CID 13411842 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors - PMC - NIH. (2020). Retrieved February 2, 2026, from [Link]

-

Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

- 1. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]

- 2. 2-bromo-n-cyclopentylacetamide,(CAS# 883521-80-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]

- 4. irejournals.com [irejournals.com]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 2-bromo-N-cyclopentylacetamide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-bromo-N-cyclopentylacetamide, a valuable reagent and building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, safety considerations, and its emerging applications, particularly its role as a reactive intermediate in the synthesis of more complex molecules.

Chemical Identity and Molecular Structure

2-bromo-N-cyclopentylacetamide is a secondary amide characterized by a bromoacetyl group attached to a cyclopentylamine moiety. This structure confers a specific reactivity profile, primarily centered around the electrophilic α-carbon and the good leaving group potential of the bromine atom.

Systematic Information:

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-N-cyclopentylacetamide | P&S Chemicals[1] |

| CAS Number | 883521-80-0 | Sigma-Aldrich[2] |

| Chemical Formula | C₇H₁₂BrNO | Sigma-Aldrich[2] |

| Molecular Weight | 206.08 g/mol | ChemSrc[3] |

| Canonical SMILES | C1CCC(C1)NC(=O)CBr | ChemSrc[3] |

| InChI Key | KVESMOYKDNWRSD-UHFFFAOYSA-N | ChemSrc[3] |

Synonyms: N-cyclopentyl-2-bromoacetamide, N-bromoacetyl-cyclopentylamine.[3]

Physicochemical Properties

While some physical properties of 2-bromo-N-cyclopentylacetamide are not extensively reported in the literature, we can infer certain characteristics based on its structure and data from chemical suppliers.

Known and Predicted Properties:

| Property | Value | Notes |

| Melting Point | Not Available | Likely a low-melting solid or oil at room temperature. |

| Boiling Point | Not Available | Expected to be relatively high due to its molecular weight and polar amide group. |

| LogP | 1.831 | Indicates moderate lipophilicity.[3] |

| Solubility | Soluble in organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 2-bromo-N-cyclopentylacetamide: A Validated Protocol

The most direct and common method for the synthesis of 2-bromo-N-cyclopentylacetamide is the acylation of cyclopentylamine with bromoacetyl bromide.[3] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices

-

Reagents: Cyclopentylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is a highly reactive acylating agent due to the presence of two good leaving groups (bromide on the acyl carbon and the bromine on the alpha-carbon).

-

Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or diethyl ether, is typically used to dissolve the reactants and prevent unwanted side reactions with the solvent.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Step-by-Step Experimental Protocol

Materials:

-

Cyclopentylamine

-

Bromoacetyl bromide

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous DCM to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-N-cyclopentylacetamide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for 2-bromo-N-cyclopentylacetamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ ~6.5-7.0 ppm (broad singlet, 1H): N-H proton of the secondary amide. The broadness is due to quadrupole broadening and potential hydrogen bonding.

-

δ ~4.0-4.2 ppm (multiplet, 1H): C-H proton of the cyclopentyl ring attached to the nitrogen. It will be a multiplet due to coupling with the adjacent CH₂ groups.

-

δ ~3.8-3.9 ppm (singlet, 2H): CH₂ protons of the bromoacetyl group. These protons are adjacent to an electron-withdrawing bromine atom and a carbonyl group, resulting in a downfield shift.

-

δ ~1.4-1.9 ppm (multiplets, 8H): CH₂ protons of the cyclopentyl ring. These will appear as a series of overlapping multiplets.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

δ ~165-168 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~52-55 ppm: CH carbon of the cyclopentyl ring attached to the nitrogen.

-

δ ~32-35 ppm: CH₂ carbons of the cyclopentyl ring adjacent to the CH-N carbon.

-

δ ~28-30 ppm: CH₂ carbon of the bromoacetyl group.

-

δ ~23-25 ppm: Remaining CH₂ carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹ (strong, sharp): N-H stretching vibration of the secondary amide.

-

~2960-2870 cm⁻¹ (strong): C-H stretching vibrations of the cyclopentyl and bromoacetyl groups.

-

~1650 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band).

-

~1550 cm⁻¹ (strong): N-H bending and C-N stretching vibrations (Amide II band).

-

~600-700 cm⁻¹ (medium): C-Br stretching vibration.

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[4] Common fragmentation patterns would involve the loss of a bromine radical (•Br) and cleavage of the amide bond.

Predicted Fragmentation:

-

m/z 205/207 ([M]⁺): Molecular ion.

-

m/z 126 ([M - Br]⁺): Loss of a bromine atom.

-

m/z 85 ([C₅H₉NH₂]⁺): Cleavage of the amide C-N bond.

-

m/z 69 ([C₅H₉]⁺): Cyclopentyl cation.

Reactivity and Applications in Drug Development

The primary utility of 2-bromo-N-cyclopentylacetamide in drug discovery and organic synthesis stems from its nature as an electrophilic building block. The α-bromo substituent makes the adjacent carbon susceptible to nucleophilic attack, making it a versatile alkylating agent.

Role as an Alkylating Agent

2-bromo-N-cyclopentylacetamide can be used to introduce the N-cyclopentylacetamido moiety onto various nucleophiles, including amines, thiols, and carbanions. This is a common strategy in medicinal chemistry to build molecular complexity and explore structure-activity relationships (SAR). The resulting N-substituted acetamides are prevalent in a wide range of biologically active molecules.[2]

Precursor for Covalent Inhibitors

The electrophilic nature of the α-carbon in 2-bromo-N-cyclopentylacetamide makes it a potential "warhead" for the design of targeted covalent inhibitors.[5] Covalent inhibitors form a stable bond with a specific amino acid residue (often a cysteine or serine) in the active site of a target protein, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action.

Caption: Mechanism of covalent inhibition using an α-bromoacetamide warhead.

Synthesis of Heterocyclic Scaffolds

α-Haloamides are valuable precursors for the synthesis of various heterocyclic compounds, which are privileged structures in drug discovery. The reactivity of the C-Br bond allows for intramolecular or intermolecular cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

Safety and Handling

As with all α-haloamides, 2-bromo-N-cyclopentylacetamide should be handled with care due to its potential as an alkylating agent. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from similar compounds like 2-bromoacetamide.[6]

General Safety Precautions:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. It is likely a skin and eye irritant.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-bromo-N-cyclopentylacetamide is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined reactivity as an electrophile allows for its use in a variety of synthetic transformations, including the alkylation of nucleophiles and the construction of more complex molecular architectures. Its potential as a precursor for covalent inhibitors highlights its relevance in modern drug discovery programs. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its presumed toxicity and reactive nature. This guide provides a foundational understanding of its properties and applications, empowering its effective and safe use in the laboratory.

References

-

P&S Chemicals. Product information, 2-Bromo-n-cyclopentylacetamide. [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

ChemSrc. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0. [Link]

-

PubChem. 2-Cyclopentylacetamide. [Link]

-

ChemRxiv. α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. [Link]

-

National Center for Biotechnology Information. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irejournals.com [irejournals.com]

- 3. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]

- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemrxiv.org [chemrxiv.org]

- 6. fishersci.com [fishersci.com]

Synthesis of 2-bromo-N-cyclopentylacetamide from Cyclopentylamine: An In-depth Technical Guide

Foreword: The Strategic Importance of α-Haloacetamides in Synthesis

α-Haloacetamides, such as 2-bromo-N-cyclopentylacetamide, represent a critical class of chemical intermediates, particularly valued in the realms of medicinal chemistry and drug development. Their intrinsic bifunctionality—a reactive carbon-bromine bond ripe for nucleophilic substitution and a stable amide backbone—renders them versatile synthons for constructing complex molecular architectures. The N-cyclopentyl moiety, in particular, can impart favorable pharmacokinetic properties, such as improved lipophilicity and metabolic stability, making this specific scaffold a desirable building block for novel therapeutic agents. This guide provides a comprehensive, field-tested examination of the synthesis of 2-bromo-N-cyclopentylacetamide, focusing on the underlying chemical principles, a detailed experimental protocol, and robust analytical validation.

Section 1: The Core Chemistry: Nucleophilic Acyl Substitution

The synthesis of 2-bromo-N-cyclopentylacetamide from cyclopentylamine proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is a cornerstone of organic synthesis, involving the acylation of a primary amine.

Mechanistic Breakdown

The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.[1] Bromoacetyl bromide is an excellent acylating agent due to the presence of two electron-withdrawing bromine atoms, which create a significant partial positive charge on the carbonyl carbon and make the bromide attached to the acyl group a good leaving group.

The reaction initiates with the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the bromide ion to form a protonated amide. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), is introduced to neutralize the hydrobromic acid (HBr) byproduct that is generated.[2] This is crucial for two reasons: it prevents the protonation of the starting cyclopentylamine, which would render it non-nucleophilic, and it drives the reaction to completion by consuming the acid produced.

Section 2: Experimental Protocol: A Validated Approach

While the direct synthesis is noted in the literature, this detailed protocol is adapted from a well-established and analogous procedure for the synthesis of 2-bromo-N-phenylacetamide, a method proven to be robust and high-yielding.[2] The principles of amine acylation are highly transferable, lending strong confidence to this adapted methodology.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Cyclopentylamine | C₅H₁₁N | 85.15 | 1003-03-8 | Starting material |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | 598-21-0 | Acylating agent, highly corrosive and lachrymatory |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base, scavenger for HBr |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-bromo-N-cyclopentylacetamide.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure effective stirring.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical during the addition of the acylating agent to control the exothermic reaction and minimize side-product formation.

-

Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled amine solution over 20-30 minutes. A precipitate of triethylammonium bromide will form.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours to ensure the reaction goes to completion.[2]

-

Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the DCM. Redissolve the residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash it three times with deionized water to remove the triethylammonium bromide salt and any excess water-soluble reagents.[2]

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-bromo-N-cyclopentylacetamide can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Section 3: Safety and Handling

E-E-A-T in Practice: Prioritizing Safety

A trustworthy protocol is a safe protocol. Bromoacetyl bromide is a highly corrosive and lachrymatory (tear-inducing) substance.[3] It reacts violently with water. All manipulations involving this reagent must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[4]

-

In case of skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

-

In case of inhalation: Move to fresh air immediately and seek medical attention.[3]

-

Spill Management: Neutralize small spills with sodium bicarbonate and absorb with an inert material.

Section 4: Characterization and Validation

Confirmation of the product's identity and purity is paramount. The following techniques are standard for characterizing N-substituted acetamides.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet for the two protons of the bromomethyl group (-CH₂Br) typically in the range of 3.8-4.1 ppm.[5] The methine proton on the cyclopentyl ring attached to the nitrogen (-NH-CH-) will appear as a multiplet, and the remaining cyclopentyl protons will be observed as multiplets in the aliphatic region. A broad singlet corresponding to the amide proton (-NH-) will also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal a signal for the carbonyl carbon (C=O) around 165 ppm.[5] The carbon of the bromomethyl group (-CH₂Br) is expected to appear at approximately 28-30 ppm.[5] Signals corresponding to the carbons of the cyclopentyl ring will also be present.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band for the amide C=O stretch, typically found between 1630-1680 cm⁻¹. Another key feature is the N-H stretch, which appears as a sharp peak around 3300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]

Physical Properties

| Property | Value | Source |

| CAS Number | 883521-80-0 | |

| Molecular Formula | C₇H₁₂BrNO | |

| Molecular Weight | 206.08 g/mol | |

| Appearance | Expected to be a white to off-white solid at room temperature. | General observation for similar compounds |

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of 2-bromo-N-cyclopentylacetamide is a straightforward yet powerful transformation that provides a valuable intermediate for further chemical elaboration. The protocol detailed herein, grounded in established principles of organic chemistry and adapted from reliable precedents, offers a clear and safe pathway to this compound. Rigorous analytical characterization is essential to validate the successful synthesis and ensure the material's suitability for subsequent applications in drug discovery and materials science.

References

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). Available at: [Link]

-

ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

-

Chemsrc. 2-Bromo-N-cyclopentylacetamide. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - BROMOACETYL BROMIDE. Available at: [Link]

Sources

- 1. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]

Technical Guide: Purity and Characterization of 2-bromo-N-cyclopentylacetamide

Executive Summary

2-bromo-N-cyclopentylacetamide (CAS: 883521-80-0) is a critical electrophilic intermediate used in the synthesis of pharmaceutical scaffolds, particularly in the development of receptor modulators and enzyme inhibitors. Its reactivity stems from the labile C-Br bond adjacent to the carbonyl group, making it a potent alkylating agent.

This guide addresses the technical challenges in synthesizing, purifying, and characterizing this compound. Due to its susceptibility to hydrolysis and nucleophilic displacement, maintaining strict control over purity is essential for downstream yield and safety. This document outlines a self-validating protocol for its production and a multi-modal analytical strategy to ensure scientific rigor.

Synthesis & Impurity Genesis[1]

To understand the characterization of 2-bromo-N-cyclopentylacetamide, one must first understand its genesis. The primary synthesis route involves the Schotten-Baumann acylation of cyclopentylamine with bromoacetyl bromide.

Reaction Mechanism & Side Pathways

The reaction proceeds via nucleophilic attack of the amine on the acyl halide. However, the electrophilic nature of the alpha-carbon introduces competitive side reactions.

Figure 1: Synthetic pathway and potential impurity generation.[1][2][3] Note the risk of dimerization if the amine acts as a nucleophile on the alkyl bromide.

Impurity Profile Table

| Impurity Type | Origin | Detection Method | Removal Strategy |

| Residual Amine | Unreacted Cyclopentylamine | GC-FID / TLC (Ninhydrin) | Acidic wash (1M HCl) during workup. |

| Hydrolysis Product | Reaction with ambient moisture | HPLC (Polar shift) / IR (OH band) | Use anhydrous DCM; Store under desiccated conditions. |

| Dimer (Secondary Amine) | Nucleophilic attack of amine on C-Br | LC-MS (M+Cyclopentylamine) | Control stoichiometry (1.05 eq acyl halide); Low temp addition (0°C). |

| Bromoacetic Acid | Hydrolysis of Bromoacetyl bromide | HPLC (Acidic peak) | Basic wash (Sat. NaHCO3).[4] |

Characterization Strategy: The "Triad"

A robust characterization relies on three pillars: Identity (NMR/MS), Purity (HPLC), and Physical Constants (Melting Point).

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum provides the definitive structural proof. The key diagnostic signal is the singlet corresponding to the alpha-methylene protons (

-

Solvent:

(Chloroform-d) -

Frequency: 300-400 MHz

Expected Shifts:

-

6.40 - 6.75 ppm (br s, 1H): Amide

-

3.79 ppm (s, 2H): Alpha-methylene

-

4.10 - 4.20 ppm (m, 1H): Methine proton of the cyclopentyl ring (

- 2.00 - 1.30 ppm (m, 8H): Cyclopentyl ring methylene protons.

Note: Shifts may vary slightly (

High-Performance Liquid Chromatography (HPLC)

Since this compound lacks a strong chromophore (like a benzene ring), detection relies on the amide bond absorption at low UV wavelengths.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide bond).

-

Retention Time: Expect the target peak around 6-8 minutes (moderate hydrophobicity).

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 84–85 °C [1].[6] Sharp melting range (< 2°C) indicates high purity.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis & Purification

This protocol minimizes dimer formation by controlling temperature and stoichiometry.

Reagents:

-

Cyclopentylamine (10 mmol, 0.99 mL)

-

Bromoacetyl bromide (10.5 mmol, 0.92 mL)

-

Triethylamine (11 mmol, 1.53 mL) or excess Cyclopentylamine

-

Dichloromethane (DCM), Anhydrous

Step-by-Step:

-

Setup: Flame-dry a 50 mL round-bottom flask. Add DCM (20 mL), Cyclopentylamine, and Triethylamine. Cool to 0°C in an ice bath.

-

Addition: Add Bromoacetyl bromide dropwise over 15 minutes. Scientific Rationale: Slow addition at low temperature prevents the exothermic reaction from favoring the displacement of the bromide by the amine.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

-

Workup (Critical for Purity):

-

Recrystallization: If the solid is yellow or impure, recrystallize from a mixture of Hexane/Ethyl Acetate.

Protocol 2: Analytical Workflow

Figure 2: Decision tree for analytical characterization and purification.

Stability & Handling

Reactivity Warning: As an alpha-bromoamide, this compound is an alkylating agent. It can react irreversibly with biological nucleophiles (DNA, proteins).

-

PPE: Double nitrile gloves, lab coat, safety glasses. Work in a fume hood.

-

Storage: Store at 2–8°C, protected from light. Moisture can cause slow hydrolysis to the alcohol, releasing HBr.

-

Incompatibility: Avoid strong bases and nucleophiles (thiols, amines) during storage.

References

-

Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Molecules, 2022. (Confirmed Melting Point: 84–85 °C and NMR data).[6]

-

Promiscuity and selectivity in covalent enzyme inhibition. Supplementary Information, 2017. (Detailed synthesis procedure and NMR shifts).

-

PubChem Compound Summary: 2-Cyclopentylacetamide. (General structural data and safety classification for the non-bromo analog, used for baseline comparison).

-

ChemSrc: 2-Bromo-N-cyclopentylacetamide. (CAS 883521-80-0 verification).[7]

Sources

- 1. irejournals.com [irejournals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

- 5. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

- 6. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]

Strategic Functionalization of 2-Bromo-N-cyclopentylacetamide

This guide serves as a technical blueprint for the utilization of 2-bromo-N-cyclopentylacetamide (CAS 883521-80-0) as a strategic intermediate in medicinal chemistry. It moves beyond basic synthesis to explore its role as a "divergent node" for generating lipophilic amide libraries, particularly in the context of CNS (GlyT1 inhibitors) and anti-inflammatory (CCR2 antagonists) drug discovery.

A Modular Platform for CNS and Anti-Inflammatory Drug Discovery

Executive Summary: The "Electrophilic Hub" Concept

In modern Fragment-Based Drug Discovery (FBDD), 2-bromo-N-cyclopentylacetamide acts as a bifunctional scaffold. It combines a lipophilic anchor (the cyclopentyl group) with a reactive warhead (the

-

The Anchor (Cyclopentyl): Provides critical lipophilicity (

) and steric bulk without the aromatic "flatness" of phenyl rings, improving metabolic stability and blood-brain barrier (BBB) penetration (Fsp3 character). -

The Warhead (

-Bromo): A potent electrophile susceptible to

Primary Applications:

-

GlyT1 Inhibitors: Synthesis of N-substituted glycinamides for schizophrenia treatment.

-

CCR2 Antagonists: Construction of aryloxyacetamide linkers for anti-inflammatory agents.

-

Covalent Probes: Cysteine-reactive fragments for proteomic profiling.

Divergent Synthesis Strategy (Visual Workflow)

The following diagram illustrates the "Hub and Spoke" model. The core scaffold (center) is synthesized and then diverted into three distinct medicinal chemistry campaigns.

Figure 1: Divergent synthesis workflow. The core scaffold serves as a common precursor for three distinct chemical classes.

Technical Synthesis & Protocols

3.1 Synthesis of the Core Scaffold

Reaction:

Causality & Optimization:

-

Solvent Choice (DCM): Dichloromethane is preferred over THF. The acid bromide is highly reactive; DCM prevents hydrolysis (if dry) and allows easy aqueous workup.

-

Temperature Control (-10°C): Critical. The reaction is highly exothermic. Failure to cool results in the formation of bis-acylated byproducts or polymerization.

-

Base Selection (Aq.

vs. TEA): A biphasic system (Schotten-Baumann conditions) using saturated aqueous

Protocol:

-

Setup: Charge a 3-neck RBF with Cyclopentylamine (1.0 equiv) and DCM (10 vol). Cool to -10°C under

. -

Addition: Add Bromoacetyl bromide (1.05 equiv) dropwise over 60 mins. Do not allow internal temp to exceed 0°C.

-

Quench: Add saturated

solution (2.0 equiv) vigorously. Stir for 30 mins. -

Workup: Separate phases. Wash organic layer with 1M HCl (remove unreacted amine) then Brine. Dry over

. -

Isolation: Concentrate in vacuo at <30°C. (Note: Product is thermally sensitive; avoid high heat).

-

Yield: Expect 85-92% as a beige solid/oil.

3.2 Library Generation (General Displacement Protocol)

This protocol is designed for parallel synthesis (96-well blocks) to generate GlyT1 analogs.

Protocol:

-

Dissolve 2-bromo-N-cyclopentylacetamide (1.0 equiv) in DMF (0.2 M).

-

Add the nucleophile (Secondary amine, 1.2 equiv).

-

Add DIPEA (2.0 equiv) to scavenge HBr.

-

Catalyst: Add KI (0.1 equiv). Why? In situ formation of the

-iodo intermediate accelerates the reaction rate (Finkelstein reaction logic). -

Stir at RT for 12h.

-

Purification: Direct injection onto Prep-HPLC (Reverse phase).

Data & Properties: The Halogen Effect

When designing analogs, the choice of the

| Property | Chloro-Analog | Bromo-Analog (Target) | Iodo-Analog |

| Bond Energy (C-X) | ~81 kcal/mol | ~68 kcal/mol | ~57 kcal/mol |

| Low (Requires Heat) | Optimal (RT Reaction) | High (Too Reactive) | |

| Shelf Stability | High | Moderate (Store <4°C) | Low (Photodegrades) |

| Cysteine Selectivity | Very High | High | Low (Non-specific alkylation) |

Medicinal Chemistry Applications

Case Study A: GlyT1 Inhibitors (Schizophrenia)

Inhibitors of Glycine Transporter 1 (GlyT1) often feature an N-substituted glycine core.[1] The N-cyclopentylacetamide fragment mimics the lipophilic "tail" found in sarcosine-based inhibitors like ALX-5407.

-

Mechanism: The cyclopentyl group lodges in the hydrophobic pocket of the transporter, while the amide nitrogen participates in hydrogen bonding.

-

Synthesis: Reacting the core scaffold with N-methyl-3-phenylpropylamine yields high-affinity GlyT1 ligands.

Case Study B: CCR2 Antagonists (Inflammation)

CCR2 antagonists often utilize an aryloxyacetamide linker.

-

Synthesis: Displacement of the bromine with substituted phenols (e.g., 4-acetylphenol) creates the ether linkage.

-

Role: The cyclopentyl amide acts as a replacement for the piperidine/pyrrolidine moieties often found in earlier generation antagonists, improving metabolic stability.

Safety & Handling (Critical)

-

Lachrymator: Like all

-haloacetamides, this compound is a potent lachrymator (tear gas agent). All operations must occur in a functioning fume hood. -

Alkylator: It is a direct-acting alkylating agent. Double-glove (Nitrile) and wear a lab coat.

-

Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

References

-

Synthesis of Alpha-Haloacetamides: Organic Syntheses, Coll. Vol. 4, p. 348. "Chloroacetamide synthesis via Schotten-Baumann."

-

GlyT1 Inhibitor SAR: Journal of Medicinal Chemistry. "Sarcosine-Based Glycine Transporter 1 Inhibitors: Structure-Activity Relationships."

-

Covalent Warheads in FBDD: Nature Reviews Drug Discovery. "The resurgence of covalent drugs."

-

CCR2 Antagonist Chemistry: Bioorganic & Medicinal Chemistry Letters. "Discovery of Potent CCR2 Antagonists."

-

Reactivity of Alpha-Halo Carbonyls: Journal of the American Chemical Society. "Reactivity of alpha-halocarbonyls towards thiols."

Sources

Methodological & Application

Protocol for N-Alkylation with 2-Bromo-N-Cyclopentylacetamide: A Detailed Guide for Synthetic Chemists

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of various nucleophiles using 2-bromo-N-cyclopentylacetamide. N-alkylation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the precise introduction of functionalized alkyl groups is paramount for tuning the pharmacological properties of lead compounds. 2-Bromo-N-cyclopentylacetamide serves as a versatile electrophilic building block for the introduction of a cyclopentylacetamido moiety onto primary and secondary amines, as well as other nitrogen-containing heterocycles. This guide delves into the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into reaction optimization and troubleshooting, ensuring a high rate of success for researchers in the lab.

Introduction to N-Alkylation with α-Haloacetamides

N-alkylation via nucleophilic substitution is a fundamental transformation in organic chemistry.[1] The reaction of an amine with an alkyl halide, such as 2-bromo-N-cyclopentylacetamide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] This class of reagents is particularly valuable as the resulting N-substituted acetamides are prevalent motifs in a wide array of biologically active molecules.

The core of this process involves the lone pair of electrons on the nitrogen atom of the nucleophile attacking the electrophilic carbon atom bearing the bromine atom. This concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group. The efficiency of this reaction is highly dependent on several factors, including the nucleophilicity of the amine, the steric hindrance around the reaction centers, the choice of solvent, and the base used to neutralize the hydrobromic acid (HBr) byproduct.[1]

Reagent Profile: 2-Bromo-N-Cyclopentylacetamide

| Property | Value | Source |

| CAS Number | 883521-80-0 | |

| Molecular Formula | C₇H₁₂BrNO | |

| Molecular Weight | 206.08 g/mol | |

| Melting Point | 84-85 °C | |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in DCM, THF, DMF, Acetone | (General for similar compounds) |

Mechanism of N-Alkylation

The N-alkylation reaction with 2-bromo-N-cyclopentylacetamide follows a classical SN2 pathway. The key steps are outlined below:

-

Deprotonation of the Nucleophile: In the presence of a base, the nitrogen-containing nucleophile (e.g., a primary or secondary amine) is deprotonated to increase its nucleophilicity. This step is crucial for efficient reaction, especially with less nucleophilic amines.

-

Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated nucleophile attacks the electron-deficient methylene carbon of 2-bromo-N-cyclopentylacetamide.

-

Transition State Formation: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

-

Displacement of the Leaving Group: The bromide ion is expelled as the leaving group, and the N-alkylated product is formed.

-

Acid-Base Neutralization: The hydrobromic acid generated during the reaction is neutralized by the base present in the reaction mixture.

Sources

Application Note: A Scalable and Validated Synthesis of 2-Bromo-N-Cyclopentylacetamide for Pharmaceutical Development

Abstract

This document provides a detailed, field-proven guide for the scale-up synthesis of 2-bromo-N-cyclopentylacetamide, a key building block in modern medicinal chemistry. α-Haloacetamides are versatile intermediates, valued for their ability to participate in a wide range of domino and cycloaddition reactions to form complex aza-heterocycles.[1] This application note moves beyond a simple laboratory procedure to address the critical parameters for safe, efficient, and reproducible large-scale production. We will detail the underlying reaction mechanism, provide a step-by-step protocol with causality-driven explanations, outline robust troubleshooting and quality control systems, and emphasize critical safety considerations for handling the hazardous reagents involved.

Introduction and Scientific Rationale

2-Bromo-N-cyclopentylacetamide is a member of the α-haloacetamide class of compounds. Its reactivity stems from the electrophilic α-carbon, which is activated by the adjacent carbonyl group, and the bromine atom's nature as an excellent leaving group.[2] This dual functionality makes it an invaluable precursor for constructing more complex molecules, particularly in the synthesis of novel therapeutic agents.

The primary challenge in transitioning the synthesis of this compound from the bench to a pilot or manufacturing scale lies in managing the reaction exotherm, ensuring complete conversion to minimize downstream purification burdens, and handling hazardous materials safely. The protocol herein is designed as a self-validating system, incorporating in-process controls and rigorous analytical verification to ensure the final product meets the high-purity specifications required for pharmaceutical development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 2-bromo-N-cyclopentylacetamide proceeds via a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide.[3] Bromoacetyl bromide is a highly reactive acylating agent due to the two electron-withdrawing bromine atoms, which make the carbonyl carbon exceptionally electrophilic.

The initial attack forms a tetrahedral intermediate. This intermediate then collapses, expelling the most stable leaving group, the bromide ion, to form a protonated amide. A base, such as triethylamine (TEA) or potassium carbonate, is crucial in this reaction.[4][5] It serves to neutralize the hydrogen bromide (HBr) byproduct generated, preventing the protonation of the starting cyclopentylamine. If the starting amine is protonated, it loses its nucleophilicity, effectively halting the reaction.[6][7]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. All operations involving bromoacetyl bromide must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) | Quantity | Notes |

| Cyclopentylamine | 1003-03-8 | 85.15 | 1.0 | 41.3 g (48.0 mL) | Purity >99%. Corrosive and flammable. |

| Bromoacetyl bromide | 598-21-0 | 201.84 | 1.05 | 102.8 g (45.9 mL) | Purity >98%. Highly corrosive, lachrymator. Reacts violently with water.[8][9] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | 58.8 g (81.1 mL) | Anhydrous grade. Acts as an HBr scavenger. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 1.0 L | Anhydrous grade. Reaction solvent. |

| Deionized Water | 7732-18-5 | 18.02 | - | ~1.5 L | For aqueous workup. |

| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | - | ~500 mL | For aqueous workup. |

| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | - | ~500 mL | For aqueous workup. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | - | As needed | Drying agent. |

| Heptane/Petroleum Ether | 142-82-5 | 100.21 | - | As needed | For recrystallization. |

Experimental Workflow Diagram

Caption: Scalable synthesis workflow for 2-bromo-N-cyclopentylacetamide.

Step-by-Step Protocol

-

Reactor Setup: Equip a 2L, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

-

Charge Reagents: To the flask, charge cyclopentylamine (41.3 g, 0.485 mol), triethylamine (58.8 g, 0.582 mol), and dichloromethane (1.0 L).

-

Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Acylating Agent Addition: Prepare a solution of bromoacetyl bromide (102.8 g, 0.510 mol) in 150 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over approximately 1.5-2 hours. Causality: A slow addition rate is critical to control the reaction exotherm and prevent the formation of side products. The internal temperature must be maintained below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

In-Process Control (IPC): Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting cyclopentylamine is consumed.

-

Workup - Quench and Washes: Carefully pour the reaction mixture into a separatory funnel containing 500 mL of cold deionized water.

-

Wash the organic layer sequentially with 1M HCl (2 x 250 mL) to remove excess triethylamine and its salt.

-

Wash with saturated sodium bicarbonate solution (2 x 250 mL) to remove any remaining acidic impurities.

-

Finally, wash with brine (1 x 250 mL) to facilitate phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Dissolve the crude product in a minimum amount of a hot suitable solvent system (e.g., heptane with a small amount of ethyl acetate to aid dissolution). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[2]

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.

-

Bromoacetyl Bromide: This reagent is extremely corrosive, causes severe skin burns and eye damage, and is a potent lachrymator (tear-inducing agent).[8][10] It reacts violently with water and alcohols.[9] Always handle in a certified chemical fume hood.

-

Cyclopentylamine: This reagent is corrosive, flammable, and can cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9]

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Have a spill kit rated for corrosive materials readily available.

Troubleshooting and Process Optimization

Sources

- 1. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]

- 5. irejournals.com [irejournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-bromo-N-cyclopentylacetamide as an intermediate in drug discovery

Application Note: Strategic Utilization of 2-Bromo-N-cyclopentylacetamide in Drug Discovery

Executive Summary

In modern medicinal chemistry, 2-bromo-N-cyclopentylacetamide serves as a critical electrophilic building block.[1] Its utility lies in its dual functionality: the cyclopentyl amide motif provides a lipophilic pharmacophore often required for hydrophobic pocket occupancy (e.g., in GPCRs and Kinases), while the

This guide details the handling, reactivity profile, and synthetic protocols for utilizing this intermediate to generate diverse libraries of bioactive small molecules, specifically targeting peptidomimetics and covalent inhibitors.[1]

Chemical Profile & Safety Architecture

Before initiating workflows, operators must understand the physicochemical constraints and safety hazards associated with

| Property | Specification |

| Chemical Name | 2-bromo-N-cyclopentylacetamide |

| CAS Number | 883521-80-0 |

| Molecular Formula | |

| Molecular Weight | 206.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |

| Reactivity Class | Electrophilic Alkylating Agent ( |

Safety Warning (Critical):

-

Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Deactivation: Spills should be treated with 10% aqueous sodium thiosulfate to quench the electrophilic carbon.[1]

Mechanistic Insight: Reactivity & Chemoselectivity

The utility of 2-bromo-N-cyclopentylacetamide stems from the reactivity of the C-Br bond adjacent to the carbonyl group.[1] The electron-withdrawing effect of the carbonyl oxygen increases the electrophilicity of the

Chemoselectivity Hierarchy

In a complex scaffold containing multiple nucleophiles, the reactivity order with this intermediate generally follows:

-

Thiols (R-SH): React rapidly at pH > 7.0 (Soft nucleophile preference).[1]

-

Primary Amines (

): React at pH > 8.0 or with heat.[1] -

Secondary Amines (

): Slower, often requires elevated temperature or iodide catalysis.[1] -

Alcohols/Phenols (R-OH): Require strong bases (e.g., NaH,

) to react.[1]

Optimization Tip - The Finkelstein Modification:

For sluggish reactions (e.g., with sterically hindered amines), adding catalytic Potassium Iodide (KI) generates the in situ iodo-analog, which is a significantly better leaving group (

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow for synthesizing the intermediate and its subsequent divergence into two major drug classes: Amino-acetamide library generation and Thioether-based peptidomimetics .

Figure 1: Synthetic workflow from raw materials to bioactive libraries via the 2-bromo-N-cyclopentylacetamide hub.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-bromo-N-cyclopentylacetamide

Use this protocol if the intermediate is not purchased commercially.

Reagents:

-

Cyclopentylamine (1.0 equiv)[1]

-

Bromoacetyl bromide (1.1 equiv)[1]

-

Triethylamine (

) (1.2 equiv)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Setup: Purge a round-bottom flask with nitrogen. Add Cyclopentylamine (10 mmol) and

(12 mmol) to DCM (50 mL). Cool to 0°C in an ice bath. -

Addition: Add Bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with saturated

. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.[1] -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: General N-Alkylation (Library Synthesis)

Target: Synthesis of GlyT1 or CCR2 antagonist analogs.[1]

Reagents:

-

Secondary Amine scaffold (1.0 equiv)

-

2-bromo-N-cyclopentylacetamide (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Potassium Iodide (KI) (0.1 equiv - Catalyst)[1]

-

Acetonitrile (MeCN) or DMF[1]

Procedure:

-

Dissolution: Dissolve the secondary amine (0.5 mmol) in MeCN (3 mL).

-

Base Addition: Add

(1.0 mmol) and KI (0.05 mmol). -

Alkylation: Add 2-bromo-N-cyclopentylacetamide (0.55 mmol).

-

Incubation: Heat the reaction vial to 60°C for 4–12 hours.

-

Note: Monitor via LC-MS for the disappearance of the bromide peak (M+2 pattern disappears).[1]

-

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via preparative HPLC (Reverse Phase C18, Water/MeCN gradient).

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Bromide | Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH); use Carbonates ( |

| Multiple Spots on TLC | Bis-alkylation | If using a primary amine, bis-alkylation is common.[1] Use a large excess of the amine (5 equiv) or switch to a secondary amine.[1] |

| No Reaction | Steric Hindrance | Switch solvent to DMF (polar aprotic). Increase temp to 80°C. Add 0.5 equiv KI (Finkelstein condition). |

| Product Decomposition | Thermal Instability | Some |

References

-

Safety Data Sheet (SDS): 2-Bromo-N-cyclopentylacetamide. BLD Pharm.[1][3] (Accessed 2023).[1][4][5] Link

-

Reactivity of alpha-haloacetamides: "Differential reactivity of maleimide and bromoacetyl functions with thiols." Bioconjugate Chemistry, 2000.[1] Link

-

General Amide Synthesis: "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives." IRE Journals, 2020.[1][6] (Analogous chemistry citation). Link

-

Chemical Structure Validation: PubChem Compound Summary for 2-cyclopentylacetamide derivatives. Link[1]

Sources

- 1. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]

- 3. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. irejournals.com [irejournals.com]

Application Note: Accelerating Synthesis of N-Cyclopentylacetamide Derivatives via Microwave-Assisted Reactions

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

In the landscape of modern drug discovery and development, the N-cyclopentylacetamide moiety has emerged as a significant structural motif. The cyclopentane ring, serving as a bioisostere or a hydrophobic anchor, is a key component in a variety of biologically active compounds, including antiviral agents and inhibitors of crucial enzymes like monoamine oxidase.[1][2][3] Its incorporation can enhance pharmacokinetic profiles and target engagement.[1] The workhorse for introducing this valuable scaffold is often an alpha-haloamide derivative, such as 2-bromo-N-cyclopentylacetamide. This bifunctional molecule possesses an electrophilic carbon, ripe for nucleophilic attack, and a stable amide group, making it an ideal building block for library synthesis and lead optimization.

Traditionally, the synthesis of derivatives from 2-bromo-N-cyclopentylacetamide would involve conventional thermal heating, often requiring extended reaction times of several hours to overnight.[4][5] Such prolonged heating can lead to the formation of impurities and decomposition of sensitive products. Microwave-assisted organic synthesis (MAOS) presents a transformative alternative. By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates.[6][7][8][9] This green chemistry approach frequently results in higher product yields, cleaner reaction profiles, and a significant reduction in synthesis time from hours to mere minutes.[5][10][11]

This application note provides a detailed guide to leveraging microwave irradiation for the efficient synthesis of novel N-cyclopentylacetamide derivatives. We will explore the underlying scientific principles, provide robust, step-by-step protocols for nucleophilic substitution reactions, and present a workflow designed for reproducibility and validation.

Scientific Principles and Mechanistic Rationale

The efficacy of microwave-assisted synthesis for reactions involving 2-bromo-N-cyclopentylacetamide is grounded in fundamental chemical principles.

2.1. Mechanism of Microwave Heating

Unlike conventional heating which relies on thermal conduction, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. The oscillating electric field of the microwaves causes polar molecules to rapidly align and re-align, generating kinetic energy that is dissipated as heat. This process, known as dielectric heating, is highly efficient and provides uniform heating throughout the bulk of the sample, eliminating the "hot wall" effect seen in conventional methods and preventing localized overheating.

2.2. The Nucleophilic Substitution (SN2) Pathway

The primary transformation involving 2-bromo-N-cyclopentylacetamide is the nucleophilic substitution reaction. The bromine atom is an excellent leaving group, and the electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the alpha-carbon highly electrophilic. This makes it an ideal substrate for SN2 reactions.

When a nucleophile, such as a primary or secondary amine, is introduced, it attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. Microwave irradiation dramatically accelerates this process by efficiently supplying the activation energy required for the reaction to proceed. The rapid heating allows for the use of higher temperatures than might be feasible with conventional methods, leading to a significant rate enhancement.[12][13][14] This rapid, controlled heating often leads to cleaner reactions with fewer side products compared to prolonged heating.[6]

Experimental Protocols: Microwave-Assisted Amination

The following protocols detail the synthesis of two distinct N-cyclopentylacetamide derivatives using a dedicated microwave synthesizer. These protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints.

3.1. General Materials and Equipment

-

Reagents: 2-bromo-N-cyclopentylacetamide, piperidine, morpholine, potassium carbonate (K₂CO₃), acetonitrile (MeCN, anhydrous), ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄).

-